

AGI-12026 (Ivosidenib) Clinical Trial Results and Data: A Comparative Guide

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Compound of Interest

Compound Name: AGI-12026

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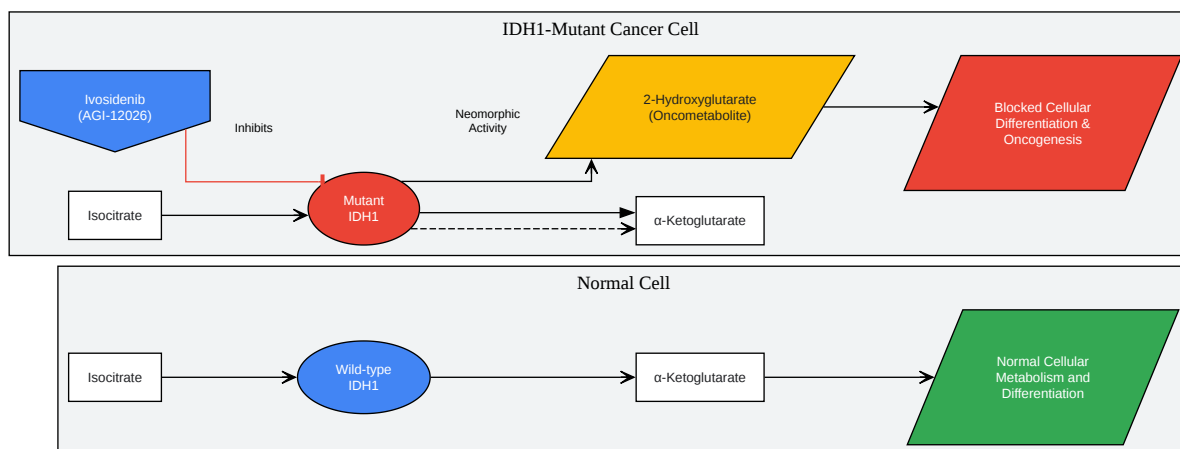
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the clinical trial results and data for **AGI-12026**, commercially known as Ivosidenib (Tibsovo®). Ivosidenib is a first-in-class, oral, targeted inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in the IDH1 gene are a key driver in several cancers, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Ivosidenib works by inhibiting the mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing differentiation of cancer cells. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This document summarizes key quantitative data from pivotal clinical trials in its approved indications, details the experimental protocols of these trials, and compares its performance against relevant therapeutic alternatives.

Mechanism of Action: Targeting Mutant IDH1

Mutations in the IDH1 enzyme lead to a neomorphic activity that converts α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[\[1\]](#) High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[\[3\]](#)[\[4\]](#) Ivosidenib selectively binds to and inhibits the mutant IDH1 protein, leading to a significant reduction in 2-HG levels.[\[1\]](#)[\[2\]](#) This restores normal cellular differentiation processes and inhibits the growth of IDH1-mutant cancer cells.



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Ivosidenib's targeted inhibition of mutant IDH1.

Clinical Trial Data Summary

Acute Myeloid Leukemia (AML)

Ivosidenib is approved for the treatment of adult patients with relapsed or refractory (R/R) AML with a susceptible IDH1 mutation, and for newly diagnosed AML with a susceptible IDH1 mutation in patients who are ≥ 75 years old or who have comorbidities that preclude the use of intensive induction chemotherapy.

Table 1: Efficacy of Ivosidenib in Newly Diagnosed IDH1-Mutant AML (AGILE Study, NCT03173248)[5][6]

Endpoint	Ivosidenib + Azacitidine (n=73)	Placebo + Azacitidine (n=75)
Median Overall Survival (OS)	29.3 months	7.9 months
Hazard Ratio (HR) for OS (95% CI)	0.42 (0.27–0.65)	-
p-value	< 0.0001	-
Event-Free Survival (EFS)	Not Reached	2.0 months
Complete Remission (CR) Rate	47%	15%
CR + CR with partial hematologic recovery (CRh) Rate	51%	18%
Transfusion Independence	53.8%	17.1%

Table 2: Efficacy of Ivosidenib Monotherapy in Relapsed/Refractory IDH1-Mutant AML (Phase 1 Study)[7]

Endpoint	Ivosidenib (n=179)
Overall Response Rate (ORR)	41.9%
CR + CRh Rate	31.8%
CR Rate	24%
Median Duration of CR+CRh	8.2 months
Median Time to CR/CRh	2.0 months

Cholangiocarcinoma

Ivosidenib is approved for the treatment of adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

Table 3: Efficacy of Ivosidenib in Previously Treated IDH1-Mutant Cholangiocarcinoma (ClarIDHy Study, NCT02989857)[8][9][10]

Endpoint	Ivosidenib (n=124)	Placebo (n=61)
Median Progression-Free Survival (PFS)	2.7 months	1.4 months
Hazard Ratio (HR) for PFS (95% CI)	0.37 (0.25–0.54)	-
p-value	< 0.0001	-
Median Overall Survival (OS)	10.8 months	9.7 months (70% crossover to Ivosidenib)
Hazard Ratio (HR) for OS (95% CI)	0.79 (0.56–1.12)	-
p-value	0.093	-

Glioma

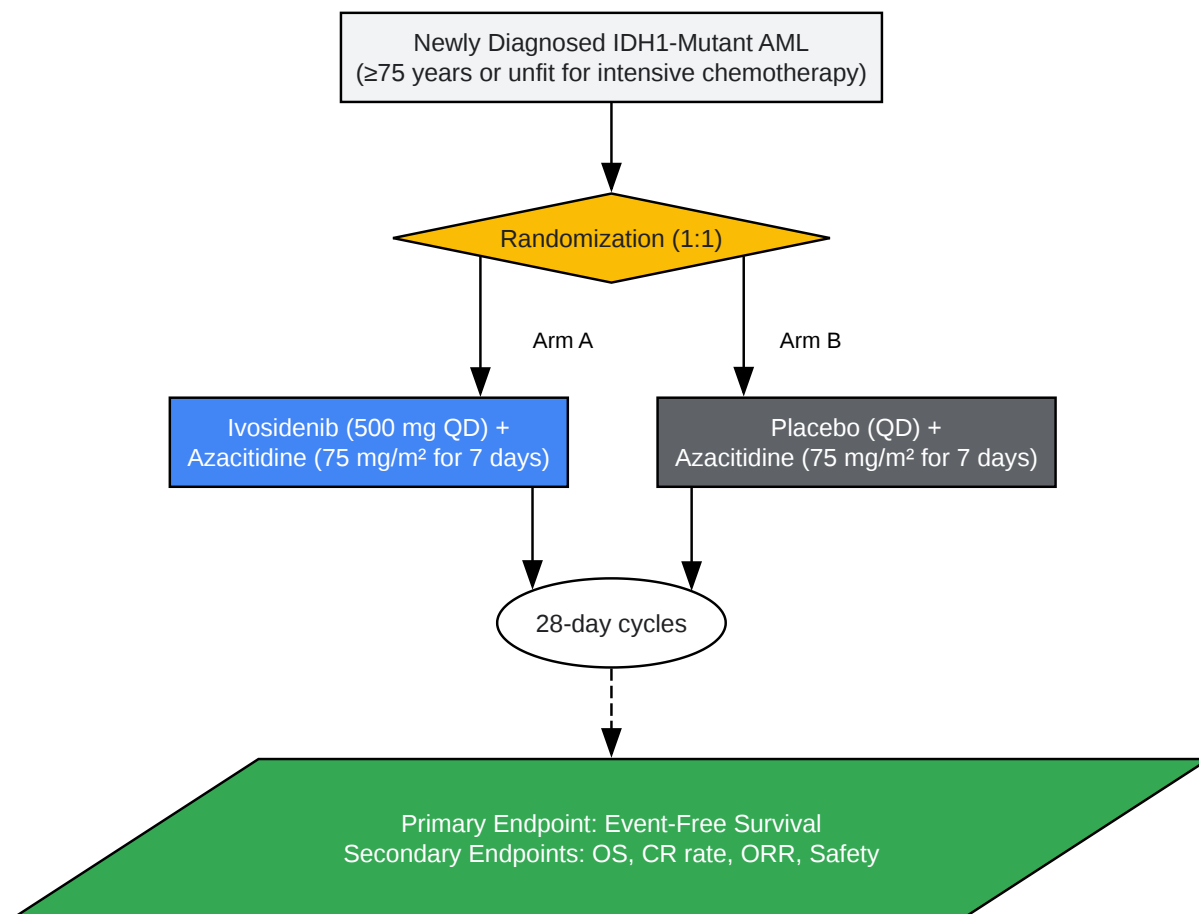
Ivosidenib has been investigated in patients with IDH1-mutant advanced glioma.

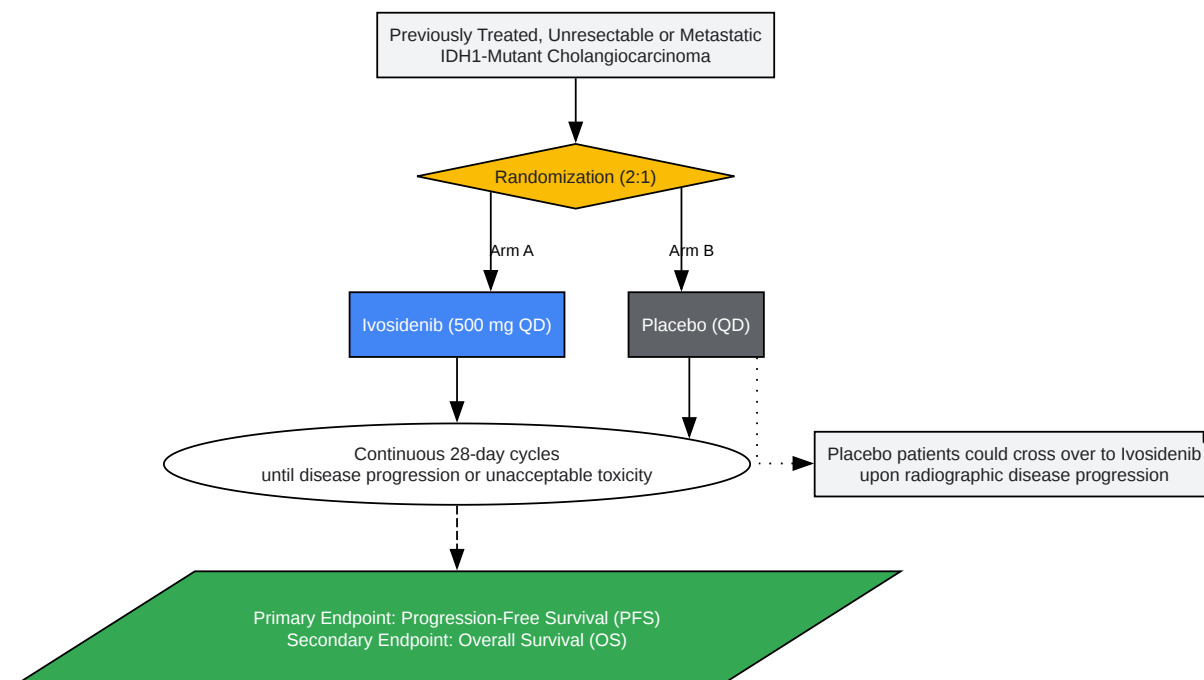
Table 4: Efficacy of Ivosidenib in IDH1-Mutant Advanced Glioma (Phase 1 Study, NCT02073994)[11][12]

Endpoint	Non-enhancing Glioma (n=35)	Enhancing Glioma (n=31)
Objective Response Rate (ORR)	2.9% (1 partial response)	0%
Stable Disease	85.7%	45.2%
Median Progression-Free Survival (PFS)	13.6 months	1.4 months

Experimental Protocols

AGILE Study (NCT03173248) in Newly Diagnosed AML





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References

- 1. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - Oncology Practice Management [oncpracticemanagement.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]
- 5. Updated Data from Phase 1 Trial of Oral IDH1FA® (enasidenib) Demonstrate Complete Responses and Duration of Response in Patients with Relapsed or Refractory AML and an IDH2 Mutation – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. Deep Dive into Targeted Therapies: Understanding IDH1-Mutant AML Treatments [Podcast] - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. youtube.com [youtube.com]
- 9. 2022-09_Lytgobi_Approval [taihooncology.com]
- 10. The current standard of care for IDH-mutated AML & combinations being explored | VJHemOnc [vjhemonc.com]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. TRUSELTIQ (infigratinib) for the Treatment of Cholangiocarcinoma [clinicaltrialsarena.com]
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